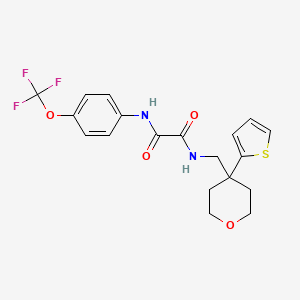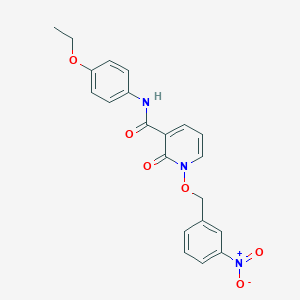
4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide” is a complex organic compound. It contains a piperazine ring, which is a heterocyclic amine, and a sulfonamide group. The presence of the fluorine atom suggests that it might have unique properties, as fluorine is highly electronegative and can significantly influence the chemical behavior of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a sulfonamide group, and a fluoroethyl group. The electronegativity of the fluorine atom could influence the overall polarity and reactivity of the molecule .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The piperazine ring might undergo reactions typical of amines, while the sulfonamide group could participate in reactions typical of amides .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom could impart unique properties due to fluorine’s high electronegativity .
科学的研究の応用
Synthesis and Development of Receptor Antagonists
A novel method for the synthesis of sulfonamides was developed, targeting the development of adenosine A2B receptor antagonists. This method utilized p-nitrophenoxide as a leaving group, enabling the synthesis of a variety of sulfonamides with improved yields and potencies at A2B receptors. The most potent compound identified exhibited high selectivity and affinity for the human A2B receptor, demonstrating the potential of this sulfonamide structure in therapeutic applications (Luo Yan et al., 2006).
Fluorescent Molecular Probes
Solvatochromic dyes incorporating sulfonamide structures were synthesized, showing strong solvent-dependent fluorescence. These dyes, with their significant Stokes shift and high fluorescence quantum yields, are ideal for developing ultrasensitive fluorescent molecular probes. These probes can be applied in studying various biological events and processes, highlighting the role of sulfonamides in enhancing the functionality of fluorescent dyes (Z. Diwu et al., 1997).
Stabilizers and Fluorogenic Sensors
Stilbene-based vinyl sulfonamides were explored as both fluorogenic sensors and covalent stabilizers of transthyretin (TTR), preventing amyloidogenesis. These compounds selectively bind to TTR, undergo chemoselective reactions, and exhibit potent inhibition of TTR dissociation and fibril formation. The fluorogenic nature of these compounds allows for the precise quantification of TTR in complex biological samples, offering insights into their potential therapeutic applications (E. H. Suh et al., 2013).
Investigation of Drug Binding Sites
Research on human serum albumin (HSA) revealed specific binding sites for anionic drugs, utilizing sulfonamide-based fluorescent probes. This study provided insights into the structural requirements for drug binding and the conformational changes in HSA upon drug interaction. Such understanding aids in the development of drug delivery systems and the optimization of drug efficacy (G. Sudlow et al., 1976).
Exploration of Anion-Exchange Membranes
A study challenged the stability of anion-exchange membranes derived from Nafion sulfonyl fluoride precursor and 1,4-dimethylpiperazine. Contrary to previous reports, the reaction was found to produce membranes with high cation-exchange capacities but no anion-exchange capacities, questioning the reliability of such membranes for specific applications (Donna M. Hillman et al., 2013).
作用機序
Safety and Hazards
将来の方向性
The study and application of fluorinated organic compounds is a vibrant field of research, with potential applications in various areas including pharmaceuticals, agrochemicals, and materials science . The future research directions for this specific compound would depend on its intended use and observed properties.
特性
IUPAC Name |
4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18FN3O2S/c1-10(2)15(13,14)12-7-5-11(4-3-9)6-8-12/h3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYYMXPAJKHWGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2388693.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2388695.png)
![4-Chloro-2-({[4-(methylthio)benzyl]amino}methyl)phenol](/img/structure/B2388697.png)
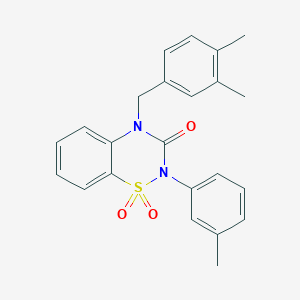
![8-{[benzyl(methyl)amino]methyl}-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2388701.png)
![N-(2-cyclopropyl-2-hydroxypropyl)-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide](/img/structure/B2388703.png)
![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2388704.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2388706.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2388707.png)
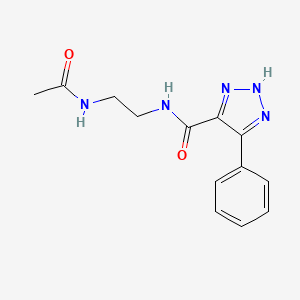
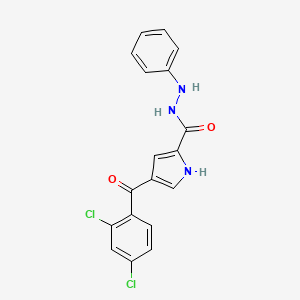
![Benzo[d][1,3]dioxol-5-yl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2388711.png)
